molecular formula C6H10ClF2N3 B2984906 [5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride CAS No. 2309454-12-2

[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride

Cat. No.: B2984906
CAS No.: 2309454-12-2
M. Wt: 197.61
InChI Key: TWKSURZNZSMCJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C6H10ClF2N3. This indicates that it contains six carbon atoms, ten hydrogen atoms, one chlorine atom, two fluorine atoms, and three nitrogen atoms.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of the compound is 197.61. More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) might be available in specialized chemical databases or scientific literature.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One relevant study discusses the development of an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, emphasizing the significance of chemical modifications for enhancing solubility and bioavailability in drug design (Harrison et al., 2001).

Serotonin Receptor Agonists

Another study explores the pharmacological profile of a novel, potent, and orally active 5-HT2C receptor agonist, showcasing the potential of structural manipulation for targeting specific serotonin receptors, which can be crucial for developing new treatments for psychiatric disorders (Kimura et al., 2004).

Molecular Structure Analysis

Research on the X-ray crystal and molecular structure of similar compounds, such as 3,5-di-tert-butylpyrazole hydrochloride, provides insight into the importance of structural analysis for understanding compound stability, reactivity, and potential applications in material science and drug design (Fernández-castaño et al., 1995).

Antidepressant-like Activity

The development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity illustrates the therapeutic potential of structural derivatives in treating depression (Sniecikowska et al., 2019).

Synthesis and Biodegradation Enhancement

Studies on the synthesis of potentially bioactive compounds from visnaginone and the enhancement of herbicide biodegradation in contaminated soils through organic amendments highlight the chemical versatility and environmental applications of similar compounds, demonstrating their role in synthetic chemistry and bioremediation efforts (Hafez et al., 2001; Moorman et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[5-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-11-5(6(7)8)2-4(3-9)10-11;/h2,6H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKSURZNZSMCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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